molecular formula C18H14S2 B13700235 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne

1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne

Cat. No.: B13700235
M. Wt: 294.4 g/mol
InChI Key: NCFVBTNHTIBGLD-UHFFFAOYSA-N
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Description

1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne is an organic compound with the molecular formula C18H14S2 and a molecular weight of 294.43 g/mol . This molecule features a rigid, linear 1,3-butadiyne core symmetrically linked to two 4-(methylthio)phenyl rings. This conjugated structure, characterized by the alternating single and triple bonds, is of significant interest in materials science and polymer chemistry. Researchers value this compound as a building block for synthesizing advanced materials. The presence of the methylthio (S-CH3) groups on the aromatic rings can influence the electron-delocalization within the molecule and offers a site for further chemical modification . Compounds with a 1,3-butadiyne backbone are key precursors in the preparation of polymers with tailored properties. The incorporation of such monomers can enhance the thermal and mechanical properties of the resulting synthetic rubbers and polymers, as research into substituted 1,3-dienes aims to create materials with greater endurance and functionality . The planar, conjugated system makes this compound a candidate for investigating organic semiconductors, charge-transfer complexes, and nonlinear optical materials. Its rigid structure allows for the creation of well-ordered molecular assemblies and solid-state structures with potential applications in electronics and photonics. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C18H14S2

Molecular Weight

294.4 g/mol

IUPAC Name

1-methylsulfanyl-4-[4-(4-methylsulfanylphenyl)buta-1,3-diynyl]benzene

InChI

InChI=1S/C18H14S2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h7-14H,1-2H3

InChI Key

NCFVBTNHTIBGLD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)SC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne generally follows a two-step approach:

  • Step 1: Preparation of the terminal alkyne precursor, 4-(methylthio)phenylacetylene.
  • Step 2: Coupling of two terminal alkyne units to form the 1,3-butadiyne core.

The coupling step is often achieved via oxidative homocoupling or Glaser-type coupling reactions catalyzed by copper or palladium complexes under aerobic or controlled oxidizing conditions.

Synthesis of 4-(Methylthio)phenylacetylene

The precursor 4-(methylthio)phenylacetylene can be synthesized by:

  • Method A: Sonogashira coupling of 4-(methylthio)iodobenzene with trimethylsilylacetylene followed by desilylation.
  • Method B: Deprotonation of 4-(methylthio)phenylacetylene derivatives or via reduction of corresponding halides.

These methods provide the terminal alkyne with the methylthio substituent intact, which is crucial for the electronic and steric properties of the final butadiyne.

Coupling Reactions to Form the Butadiyne Core

Copper(I)-Catalyzed Glaser Coupling
  • Reagents and Conditions:

    • Copper(I) salts such as CuI or CuCl as catalyst.
    • Base such as triethylamine or pyridine.
    • Oxygen or air as the oxidant.
    • Solvents like tetrahydrofuran (THF), dichloromethane, or mixed aqueous-organic media.
    • Ambient to mild elevated temperatures (room temperature to 50 °C).
  • Mechanism:

    • The terminal alkyne is deprotonated to form a copper acetylide intermediate.
    • Oxidative coupling of two copper acetylide species forms the 1,3-butadiyne linkage.
    • The methylthio substituents on the phenyl rings remain intact during coupling.
  • Yields and Purity:

    • Reported yields range from moderate to high (60–85%).
    • Purification typically involves column chromatography or recrystallization.
Palladium-Catalyzed Coupling (Eglinton or Cadiot-Chodkiewicz Variants)
  • Reagents and Conditions:

    • Palladium(II) catalysts or copper(II) salts.
    • Ligands such as triphenylphosphine may be used.
    • Mild oxidants or stoichiometric copper(II) salts.
    • Solvents like DMF or acetonitrile.
  • Advantages:

    • Often milder conditions.
    • Improved selectivity in some cases.
    • Suitable for sensitive substituents.
  • Disadvantages:

    • Higher cost of palladium.
    • Potential for side reactions.
Alternative Methods
  • Use of 1,4-bis(trimethylsilyl)butadiyne:
    • Tandem deprotection and coupling with aryl azides or other functional groups under copper catalysis.
    • This method is more common for bi-1,2,3-triazole derivatives but can be adapted for butadiyne systems.

Summary Table of Preparation Methods

Method Catalyst/Conditions Yield (%) Advantages Disadvantages
Copper(I)-Catalyzed Glaser CuI, Et3N, O2, THF, RT-50°C 60–85 Simple, cost-effective Requires oxygen, possible side products
Palladium-Catalyzed Coupling Pd(II), ligands, mild oxidants 65–80 Milder conditions, selective Expensive catalyst, ligand handling
Tandem Deprotection/Coupling CuSO4, K2CO3, t-BuOH/H2O 70–90 One-pot, high yields More complex setup

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in various chemical reactions, such as oxidation and substitution, which can modify the compound’s properties and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation: Brominated and Silylated Derivatives

  • 1,4-Bis(4-bromophenyl)-1,3-butadiyne (DBPB, C₁₆H₈Br₂)

    • Structure : Bromine substituents replace methylthio groups.
    • Properties : Higher molecular weight (360.04 g/mol) and increased reactivity due to bromine’s electron-withdrawing nature, making it suitable for Suzuki or Ullmann cross-coupling reactions .
    • Applications : Intermediate in polymer synthesis or optoelectronic materials.
  • 1,4-Bis(trimethylsilyl)-1,3-butadiyne (C₁₀H₁₈Si₂)

    • Structure : Trimethylsilyl (–Si(CH₃)₃) groups enhance steric bulk and solubility.
    • Properties : Lower molecular weight (194.42 g/mol) compared to the methylthio derivative. Silyl groups improve thermal stability and reduce crystallinity, beneficial for solution-processed devices .
    • Synthesis : Often prepared via silylation of terminal alkynes .

Core-Modified Analogs: Butadiene vs. Butadiyne

  • (1E,3E)-1,4-Bis(4-methoxyphenyl)-1,3-butadiene (C₁₈H₁₈O₂) Structure: Butadiene (–CH=CH–CH=CH–) core instead of butadiyne. Properties: Reduced conjugation length compared to butadiynes, leading to lower thermal stability and altered electronic properties.

Functional Group Impact on Properties

Table 1: Comparative Analysis of Butadiyne Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne C₁₈H₁₄S₂ –SCH₃ 294.43 High conjugation, optoelectronics
1,4-Bis(4-bromophenyl)-1,3-butadiyne C₁₆H₈Br₂ –Br 360.04 Cross-coupling precursor
1,4-Bis(trimethylsilyl)-1,3-butadiyne C₁₀H₁₈Si₂ –Si(CH₃)₃ 194.42 Enhanced solubility, thermal stability
1,4-Diphenyl-1,3-butadiyne C₁₆H₁₀ –H (unsubstituted) 202.26 Model for conjugation studies

Key Findings:

  • Electronic Effects : Electron-donating groups (e.g., –SCH₃, –OCH₃) raise HOMO levels, enhancing hole-transport capabilities, while electron-withdrawing groups (e.g., –Br) lower LUMO levels, improving electron affinity .
  • Steric Effects : Bulky substituents (e.g., –Si(CH₃)₃) reduce intermolecular interactions, favoring amorphous morphologies in thin-film devices .

Q & A

Q. What statistical approaches are recommended for analyzing discrepancies in reported physicochemical properties (e.g., melting points)?

  • Multivariate analysis (e.g., principal component analysis (PCA)) identifies variables (e.g., solvent purity, heating rates) contributing to data variability. Collaborative inter-laboratory studies standardize measurement protocols, reducing systematic errors .

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